17-Hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
17-Hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one: is a complex organic compound with a molecular formula of C19H28O2 . This compound is part of the steroid family and plays a significant role in various biological processes, particularly as an androgen, which is a type of sex hormone that stimulates or controls the development and maintenance of masculine characteristics in vertebrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps, typically starting from simpler steroid precursors. The process often includes hydroxylation, methylation, and cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, and substituted steroids, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for synthesizing other complex steroids and hormones. It serves as a model compound for studying steroid chemistry and reaction mechanisms .
Biology: Biologically, it is significant in the study of androgen receptors and their role in the development of male characteristics. It is also used in research related to hormone replacement therapies .
Medicine: In medicine, this compound and its derivatives are explored for their potential in treating conditions like hypogonadism, osteoporosis, and certain types of cancer .
Industry: Industrially, it is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds .
Mechanism of Action
The mechanism of action of 17-Hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves binding to androgen receptors in target tissues. This binding initiates a cascade of molecular events that regulate gene expression and protein synthesis, leading to the development and maintenance of male characteristics . The pathways involved include the activation of specific genes that control muscle growth, bone density, and secondary sexual characteristics .
Comparison with Similar Compounds
- 17-Hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- 17-Acetyl-12-hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-3-one
- (8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
Uniqueness: What sets 17-Hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one apart is its specific hydroxylation and methylation pattern, which confers unique biological activity and specificity for androgen receptors . This makes it particularly valuable in both research and therapeutic contexts.
Properties
IUPAC Name |
17-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-17,20,22H,2-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTCTXBDDHSLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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